molecular formula C8H11ClF6O2 B008665 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol CAS No. 101913-68-2

7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol

Cat. No. B008665
M. Wt: 288.61 g/mol
InChI Key: PJCDWTGBDBTSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol (CTF) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CTF is a fluorinated analog of cholesterol and has been found to have a wide range of biochemical and physiological effects.

Mechanism Of Action

7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to interact with cell membranes in a similar way to cholesterol. It has been shown to increase membrane fluidity and modulate the function of membrane proteins. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been found to inhibit the formation of amyloid plaques in Alzheimer's disease by binding to beta-amyloid peptides.

Biochemical And Physiological Effects

7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the function of ion channels and transporters, which can have implications for neuronal signaling and synaptic transmission. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been found to inhibit the formation of amyloid plaques in Alzheimer's disease, which could have therapeutic implications for the treatment of this disease.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol in lab experiments is its similarity to cholesterol. This allows researchers to study the effects of cholesterol on cell membranes without the confounding effects of other cholesterol analogs. One limitation of using 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol. One direction is to further explore its effects on ion channels and transporters, which could have implications for the treatment of neurological disorders. Another direction is to study the effects of 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol on other membrane proteins and lipid rafts. Additionally, further research is needed to determine the therapeutic potential of 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol for the treatment of Alzheimer's disease.

Synthesis Methods

7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol can be synthesized using a three-step process. The first step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropene with trifluoromethyl lithium to yield 2,3,3-trichloro-1,1,1-trifluoropropanol. The second step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropanol with lithium aluminum hydride to yield 2,3,3-trichloro-1,1,1-trifluoropropane. The final step involves the reaction of 2,3,3-trichloro-1,1,1-trifluoropropane with sodium hydroxide to yield 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol.

Scientific Research Applications

7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been found to have a wide range of scientific research applications. It has been used as a tool to study the structure and function of cell membranes. 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has also been used to study the role of cholesterol in the formation of amyloid plaques in Alzheimer's disease. Additionally, 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol has been used to study the effects of cholesterol on the function of ion channels and transporters.

properties

CAS RN

101913-68-2

Product Name

7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol

Molecular Formula

C8H11ClF6O2

Molecular Weight

288.61 g/mol

IUPAC Name

7-chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol

InChI

InChI=1S/C8H11ClF6O2/c9-3-1-2-5(16)4-6(17,7(10,11)12)8(13,14)15/h5,16-17H,1-4H2

InChI Key

PJCDWTGBDBTSLG-UHFFFAOYSA-N

SMILES

C(CC(CC(C(F)(F)F)(C(F)(F)F)O)O)CCl

Canonical SMILES

C(CC(CC(C(F)(F)F)(C(F)(F)F)O)O)CCl

synonyms

7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)-2,4-heptanediol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.